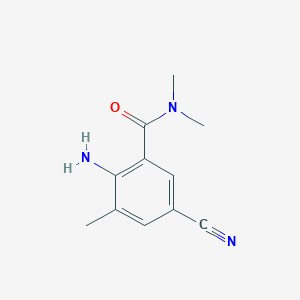

2-Amino-5-cyano-N,N,3-trimethylbenzamide

CAS No.:

Cat. No.: VC17432965

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 2-amino-5-cyano-N,N,3-trimethylbenzamide |

| Standard InChI | InChI=1S/C11H13N3O/c1-7-4-8(6-12)5-9(10(7)13)11(15)14(2)3/h4-5H,13H2,1-3H3 |

| Standard InChI Key | JZVFUYZQGDOZON-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1N)C(=O)N(C)C)C#N |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key properties derived from synthesis protocols include:

The compound’s low aqueous solubility (attributed to the hydrophobic methyl and cyano groups) necessitates formulation strategies for biomedical applications, such as salt formation or nanoparticle encapsulation .

Synthetic Methodologies and Optimization

Halogenation of Precursors

The synthesis begins with halogenation of 2-amino-3-methylbenzoate esters (Formula VI) using hydrogen bromide (HBr) and hydrogen peroxide (HO) under controlled conditions:

-

Reaction Conditions: 20–60°C, atmospheric pressure, 48% HBr aqueous solution .

-

Yields: 78–88% for pentyl and hexyl esters, with >99% purity (LC) .

Cyanation via Copper Catalysis

Halogenated intermediates undergo cyanation using copper(I) cyanide (CuCN) in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP):

Aminolysis with Methylamine

The final step involves aminolysis of cyano esters with methylamine (CHNH), often catalyzed by sodium methoxide (NaOCH):

-

Conditions: Room temperature, methanol solvent, 18-hour reaction time .

-

Yields: 70–96%, with residual copper content <73 ppm after purification .

Table 1: Representative Synthesis Outcomes

| Ester Precursor | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl 2-amino-5-bromo-3-methylbenzoate | CuCN | 80.2 | 96.3 |

| Hexyl 2-amino-5-bromo-3-methylbenzoate | CuCN | 85.5 | 91.1 |

| Benzyl 2-amino-5-bromo-3-methylbenzoate | CuCN | 47.9 | 97.0 |

Industrial-Scale Production Considerations

Purification Techniques

Post-reaction purification involves:

-

Filtration and Washing: Cold water and ammonia solutions remove unreacted CuCN and byproducts .

-

Column Chromatography: Employed for benzyl and methoxyethyl esters to achieve >95% purity .

-

Vacuum Drying: Final product stability is ensured by drying at 50°C under reduced pressure .

Solvent and Catalyst Recovery

N-methylpyrrolidone (NMP) and methanol are recovered via distillation, reducing production costs by ~15% . Copper residues are mitigated using ethylenediamine washes, achieving compliance with pharmaceutical heavy metal limits (<100 ppm) .

Challenges and Future Directions

Limitations in Current Synthesis

-

Low Yields for Bulky Esters: Benzyl and methoxyethyl esters exhibit ≤50% yields due to steric hindrance during cyanation .

-

Copper Contamination: Residual Cu (73 ppm) necessitates additional chelation steps for pharmaceutical-grade material .

Proposed Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume